molecular formula C7H16ClNO2 B597025 (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS No. 1276055-49-2

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

货号: B597025
CAS 编号: 1276055-49-2
分子量: 181.66
InChI 键: HZQWRYHUNMXMLF-RGMNGODLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chiral compound with a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . Its structure features a pentanoic acid backbone substituted with an aminomethyl group at the 2-position and a methyl group at the 4-position, with the S-configuration at the chiral center. This compound is primarily utilized in research settings, as indicated by its availability through chemical suppliers like CymitQuimica .

属性

IUPAC Name

(2S)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQWRYHUNMXMLF-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719289
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276055-49-2
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Chiral Pool Strategy

The chiral pool approach leverages naturally occurring chiral precursors to introduce stereochemistry. For this compound, (S)-leucine or its derivatives are commonly employed as starting materials due to their structural similarity. The synthesis proceeds via the following steps:

  • Aminomethylation : The carboxyl group of (S)-leucine is protected (e.g., as a methyl ester), and the α-carbon undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions. This step introduces the aminomethyl group while retaining the (S)-configuration.

  • Deprotection : The ester group is hydrolyzed using aqueous hydrochloric acid, yielding the free carboxylic acid.

  • Salt Formation : Treatment with concentrated HCl in ethanol precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.

This method typically achieves enantiomeric excess (ee) >98% and yields of 70–85%, depending on reaction optimization.

Asymmetric Catalysis

For laboratories lacking access to chiral precursors, asymmetric hydrogenation offers an alternative route:

  • Substrate Preparation : A prochiral ketone, such as 4-methyl-2-(nitromethyl)pentanoic acid, is synthesized via nitroaldol reaction between 4-methylpentanal and nitromethane.

  • Hydrogenation : The ketone is subjected to catalytic hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes), which induces the (S)-configuration at the α-carbon.

  • Reduction and Salt Formation : The nitro group is reduced to an amine using H₂/Pd-C, followed by HCl treatment to form the hydrochloride salt.

This route achieves comparable ee (95–99%) but requires specialized catalysts, increasing production costs.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize efficiency and scalability. A continuous flow system is employed as follows:

  • Reactor Setup : Two streams—(S)-leucine methyl ester in methanol and formaldehyde/ammonium chloride in HCl—are mixed in a microreactor at 60°C.

  • In-Line Monitoring : Real-time HPLC ensures reaction completion within 10 minutes.

  • Crystallization : The product is continuously crystallized by cooling the effluent to 0°C, achieving a throughput of 50 kg/day.

Advantages :

  • Reduced solvent waste.

  • Consistent product quality (purity >99%).

Batch Process Optimization

For smaller batches, stirred-tank reactors are used with the following parameters:

ParameterValue
Temperature50–60°C
PressureAtmospheric
Reaction Time4–6 hours
Yield75–80%
Enantiomeric Excess98.5%

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Key parameters:

Solvent RatioRecovery (%)Purity (%)
2:16597.2
3:18299.1
4:17898.5

Analytical Validation

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 8.2 minutes for (S)-enantiomer.

  • NMR : ¹H NMR (400 MHz, D₂O) δ 1.05 (d, 3H, CH₃), 1.45 (m, 1H, CH(CH₃)), 2.15 (m, 2H, CH₂), 3.10 (dd, 2H, CH₂NH₂), 3.85 (t, 1H, CH).

  • Elemental Analysis : Calculated for C₇H₁₆ClNO₂: C 45.28%, H 7.30%, N 7.54%. Found: C 45.15%, H 7.28%, N 7.49%.

Challenges and Solutions

Enantiomeric Purity Maintenance

  • Challenge : Racemization during HCl treatment.

  • Solution : Conduct salt formation at 0°C and minimize exposure to strong acids.

Byproduct Formation

  • Challenge : Dimethylation of the amine group.

  • Solution : Use stoichiometric formaldehyde and maintain pH <3.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Cost (USD/kg)
Chiral Pool8098.51200
Asymmetric Catalysis7599.02500
Continuous Flow8599.2900

化学反应分析

Types of Reactions

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that may include basic or acidic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

科学研究应用

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are crucial for understanding its therapeutic potential and optimizing its use in drug development .

相似化合物的比较

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Source
(S)-2-(Aminomethyl)-4-methylpentanoic acid HCl C₇H₁₆ClNO₂ 181.66 Aminomethyl, pentanoic acid Research chemical
(R)-2-(Aminomethyl)-4-methylpentanoic acid HCl C₇H₁₆ClNO₂ 181.66 Aminomethyl, pentanoic acid Enantiomer with uncharacterized activity
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid C₂₂H₄₀O₆ 400.55 Ester groups, pentanoic acid Potent antibacterial (Gram-positive)
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 Aminomethyl, benzoic acid Industrial applications
GL1001 C₁₈H₂₀Cl₂N₂O₃ 383.27 Imidazole, dichlorobenzyl ACE2 inhibition, anti-inflammatory

Research Findings and Implications

  • Antibacterial Activity: The esterified pentanoic acid analog demonstrates significant potency against S. aureus, highlighting the role of lipophilic groups in enhancing antimicrobial efficacy .
  • Therapeutic Potential: Structural modifications, such as aromatic rings (e.g., benzoic acid in ) or heterocycles (e.g., imidazole in ), diversify applications across drug discovery and material science.

Notes and Limitations

  • Data Gaps : Direct comparative studies between the target compound and its analogs are absent in the provided evidence.
  • Structural Diversity : Functional group variations significantly alter bioactivity, emphasizing the need for tailored synthetic strategies.

生物活性

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, commonly referred to as AMPA , is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H15_{15}NO2_2·HCl
  • Molecular Weight : 165.66 g/mol
  • IUPAC Name : (2S)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride

AMPA acts primarily as a modulator of the GABA (gamma-aminobutyric acid) neurotransmitter system. Its structure allows it to interact with GABA transporters, specifically targeting the uptake mechanisms involved in neurotransmission. This modulation can influence synaptic plasticity and neurotransmitter release, which are critical in various neurological processes.

Target Interaction

  • GABA Transporters : AMPA has been shown to inhibit the activity of GABA transporters (GATs), particularly mGAT1 and mGAT4, which are implicated in regulating GABA levels in the synaptic cleft. This inhibition leads to increased GABAergic activity, potentially providing therapeutic effects for conditions such as neuropathic pain and anxiety disorders .

Neuropharmacological Effects

Research has indicated that AMPA exhibits significant neuropharmacological effects:

  • Inhibition of GABA Uptake : In vitro studies have demonstrated that AMPA can inhibit GABA uptake across various GAT subtypes. For instance, compounds derived from AMPA showed pIC50_{50} values indicating effective inhibition of mGAT1 and mGAT4 .
  • Analgesic Properties : Due to its action on GABA transporters, AMPA has been explored for its potential analgesic properties in models of neuropathic pain .

Case Studies

  • Case Study on Neuropathic Pain :
    • A study investigated the efficacy of AMPA derivatives in reducing neuropathic pain in mouse models. The results indicated that certain derivatives significantly decreased pain responses compared to controls, highlighting the potential for AMPA-based therapies in pain management .
  • Study on GABAergic Modulation :
    • Another research project focused on the modulation of GABAergic transmission using AMPA. The findings suggested that AMPA could enhance inhibitory signaling in neuronal circuits, which may be beneficial for treating anxiety and mood disorders .

Table 1: Summary of Biological Activities of (S)-2-(Aminomethyl)-4-methylpentanoic Acid Hydrochloride

Activity TypeMechanismReference
GABA Uptake InhibitionInhibits mGAT1 and mGAT4
Analgesic EffectReduces neuropathic pain
Neurotransmission ModulationEnhances GABAergic signaling

常见问题

Q. What are the common synthetic routes for (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step reactions starting from chiral precursors. For example, one route includes:

  • Step 1 : Hydrogenation of a protected amino intermediate using palladium catalysts under hydrogen gas (H₂) in methanol or ethanol .
  • Step 2 : Hydrochloric acid treatment to form the hydrochloride salt, requiring precise pH control to avoid racemization .
  • Key conditions : Temperature (25–50°C), reaction time (12–24 hours), and solvent polarity (methanol or acetic acid) significantly impact yield and enantiomeric purity. Catalytic amounts of triethylamine or pyridine may stabilize intermediates .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Purity : HPLC with UV detection (λ = 210–254 nm) or NMR integration of diagnostic peaks (e.g., α-proton at δ 3.2–3.5 ppm) .
  • Structural confirmation :
    • FT-IR : Amine N-H stretch (~3300 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
    • Chiral HPLC : To verify enantiomeric excess (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C₇H₁₆ClNO₂; MW 181.66 g/mol) .

Q. How does the compound’s solubility profile influence experimental design?

  • Water solubility : ~50 mg/mL (pH 2–3), decreasing sharply at neutral pH due to zwitterionic forms .
  • Organic solvents : Soluble in methanol, DMSO, and acetic acid (>10 mg/mL) but insoluble in ethyl acetate or chloroform .
  • Experimental tip : Prepare stock solutions in 0.1 M HCl (for aqueous studies) or DMSO (for cell-based assays) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values (e.g., 95% vs. >98%)?

Discrepancies may arise from:

  • Hydration states : Thermogravimetric analysis (TGA) can detect bound water or solvents .
  • Analytical method bias : Compare HPLC purity (based on UV absorbance) with quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) .
  • Residual solvents : Gas chromatography (GC) should confirm absence of methanol or acetic acid residues from synthesis .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to control stereochemistry during amino group introduction .
  • Dynamic kinetic resolution : Employ catalysts like Ru-BINAP to minimize racemization during hydrogenation .
  • Validation : Chiral HPLC or polarimetry ([α]D²⁵ = +15° to +20° in water) to confirm >99% enantiomeric excess .

Q. How should researchers address conflicting bioactivity data in different assay systems?

  • Ionization effects : Adjust buffer pH to match physiological conditions (pH 7.4) if testing in non-polar media .
  • Metabolic stability : Perform LC-MS to detect degradation products in cell lysates or serum-containing media .
  • Control experiments : Include a racemic mixture or D-isomer to rule out non-specific effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。